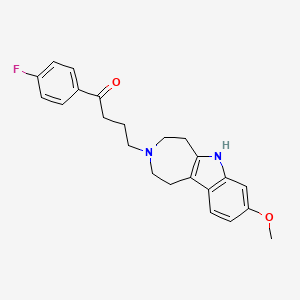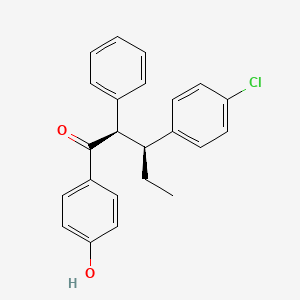
1,5,5-Trichlorohex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trichlorohex-2-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of hexene, characterized by the presence of three chlorine atoms attached to the carbon chain
Méthodes De Préparation
The synthesis of 1,5,5-Trichlorohex-2-ene typically involves the chlorination of hexene. One common method includes the addition of chlorine gas to hex-2-ene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the selective formation of this compound.
Industrial production methods may involve continuous flow reactors where hex-2-ene and chlorine gas are introduced in a controlled manner to achieve high yields and purity. The use of advanced separation techniques, such as distillation, helps in isolating the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
1,5,5-Trichlorohex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols. These reactions typically require specific conditions, such as the presence of a base or an acid catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,5,5-Trichlorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex chlorinated compounds.
Biology: Research studies may explore its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound’s derivatives could be investigated for their pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1,5,5-Trichlorohex-2-ene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.
Comparaison Avec Des Composés Similaires
1,5,5-Trichlorohex-2-ene can be compared with other chlorinated alkenes, such as 1,2-dichloroethene and 1,1,2-trichloroethane. These compounds share similarities in their chlorination patterns but differ in their chemical reactivity and applications. For example, 1,2-dichloroethene is commonly used as a solvent, while 1,1,2-trichloroethane is used in the production of vinyl chloride.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable asset in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
34931-19-6 |
|---|---|
Formule moléculaire |
C6H9Cl3 |
Poids moléculaire |
187.5 g/mol |
Nom IUPAC |
1,5,5-trichlorohex-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-6(8,9)4-2-3-5-7/h2-3H,4-5H2,1H3 |
Clé InChI |
BDMQCCQSZVGWEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CCCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
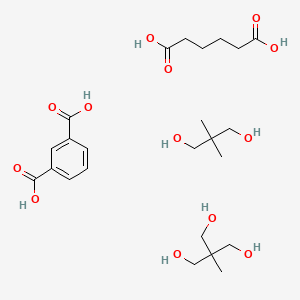
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
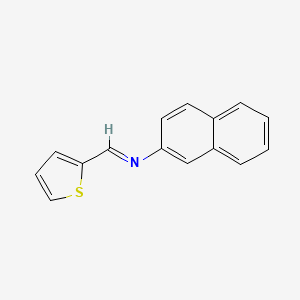
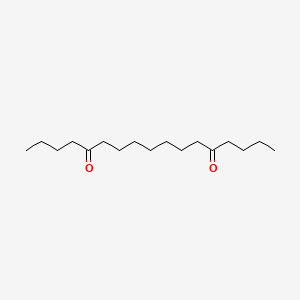


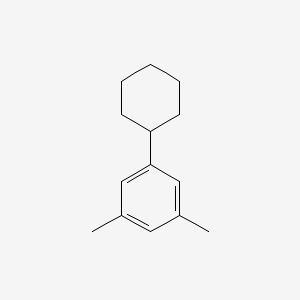
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

